SNF2 Exhibits >30-Fold DNA-Stimulated ATPase Activity, a Defining Characteristic Absent in Helicases
The ATPase activity of wild-type SNF2 is stimulated greater than 30-fold in the presence of double-stranded DNA (dsDNA) compared to its basal activity, a hallmark of its chromatin-remodeling function. This contrasts sharply with classical DNA helicases, which unwind DNA but lack this specific ATPase stimulation profile [1]. Furthermore, mutation of the conserved ATP-binding site (e.g., K798A) completely abolishes this DNA-stimulated activity, confirming the specificity of the assay for functional SNF2 [2].
| Evidence Dimension | ATP Hydrolysis Stimulation (Fold) |
|---|---|
| Target Compound Data | >30-fold stimulation |
| Comparator Or Baseline | Basal activity in absence of dsDNA |
| Quantified Difference | >30-fold increase |
| Conditions | In vitro ATPase assay with purified recombinant SNF2 protein, dsDNA as cofactor |
Why This Matters
This quantitative metric is a critical quality control and functional validation checkpoint, ensuring the purchased SNF2 protein possesses the required DNA-stimulated ATPase activity for downstream chromatin remodeling experiments.
- [1] Smith, C. L., et al. (2005). A Conserved Swi2/Snf2 ATPase Motif Couples ATP Hydrolysis to Chromatin Remodeling. Mol Cell Biol, 25(14), 5880–5892. View Source
- [2] Laurent, B. C., Treich, I., & Carlson, M. (1993). The yeast SNF2/SWI2 protein has DNA-stimulated ATPase activity required for transcriptional activation. Genes Dev, 7(4), 583-591. View Source
